molecular formula C10H21N3O B7986983 N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide

Cat. No.: B7986983
M. Wt: 199.29 g/mol
InChI Key: XGNWLRIEBUADEO-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide is a piperidine-based acetamide derivative characterized by a 2-aminoethyl substituent at the 1-position of the piperidine ring and an acetamide group linked via a methylene bridge at the 4-position. This compound is part of a broader class of nitrogen-containing heterocycles, which are frequently explored for pharmacological applications due to their ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)12-8-10-2-5-13(6-3-10)7-4-11/h10H,2-8,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWLRIEBUADEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an aminoethyl group and an acetamide moiety. This structural configuration contributes to its unique chemical properties, allowing it to interact with various biological targets.

Property Details
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
Structural Features Piperidine ring, aminoethyl group, acetamide group

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been shown to act as a ligand for various molecular targets, modulating their activity and influencing key biochemical pathways.

  • Receptor Interaction : It may function as an agonist or antagonist at certain receptors, impacting signaling pathways associated with neurological and inflammatory responses.
  • Enzyme Modulation : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase, which is critical in the context of neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Preliminary studies indicate that this compound may influence cancer cell proliferation and survival pathways. In vitro assays have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Cell Line IC₅₀ (μM) Mechanism
MLL-AF9 Leukemia Cells0.55Inhibition of proliferation via receptor modulation
A549 Lung Cancer Cells0.78Induction of apoptosis through enzymatic inhibition

Neurological Effects

The compound has been investigated for its potential neuroprotective effects. Studies have highlighted its ability to cross the blood-brain barrier, making it a candidate for treating cognitive deficits associated with neurological disorders.

Study Focus Findings
Alzheimer's DiseaseInhibition of acetylcholinesterase activity
Cognitive EnhancementImprovement in memory tasks in animal models

Case Studies

  • Case Study on Neuroprotection : A study involving animal models of Alzheimer's demonstrated that administration of this compound resulted in significant improvements in cognitive function, attributed to enhanced cholinergic signaling.
  • Cancer Cell Line Study : In vitro studies conducted on MLL leukemia cells indicated that the compound inhibited cell growth at submicromolar concentrations, supporting its potential as a therapeutic agent against leukemia .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring with an aminoethyl group and an acetamide moiety. Its synthesis typically involves the reaction of 1-(2-aminoethyl)piperidine with ethyl acetate under basic conditions, followed by purification techniques such as recrystallization or chromatography. The chemical structure can be represented as follows:

N 1 2 Amino ethyl piperidin 4 ylmethyl acetamide\text{N 1 2 Amino ethyl piperidin 4 ylmethyl acetamide}

Chemistry

  • Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules and heterocyclic compounds. The unique functional groups allow for versatile modifications, enhancing its utility in chemical research.

Biology

  • Ligand Studies : The compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with various molecular targets makes it significant in understanding biochemical pathways.

Medicine

  • Therapeutic Properties : Research indicates potential therapeutic applications including:
    • Pain Management : The compound may act on neurotransmitter systems similar to other piperidine derivatives that have shown efficacy in treating neurological disorders.
    • Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
    • Cancer Therapy : Piperidine derivatives are being explored for their anticancer properties, potentially inducing apoptosis in cancer cells through various mechanisms.

Industry

  • Material Development : Utilized in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical reactivity.

Research highlights several biological activities associated with N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide:

  • Antimicrobial Properties : Related compounds have shown effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.
  • Cancer Therapy : Certain derivatives can inhibit tumor growth through mechanisms involving cellular pathways like the Wnt signaling pathway.
  • Neurological Applications : Investigated for potential effects on cholinergic receptors, similar to other piperidine derivatives that inhibit acetylcholinesterase, which is relevant in Alzheimer's disease treatment.

Case Studies

Several studies illustrate the compound's applications:

  • Antimicrobial Study : A study demonstrated that a related piperidine derivative exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .
  • Cancer Research : In vitro studies indicated that certain piperidine derivatives could induce apoptosis in cancer cells through modulation of key signaling pathways .
  • Neurological Disorders : Research into the compound's interaction with neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences between N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Piperidine Amide Group Structure Key Features Biological Activity/Notes Reference
This compound Likely C11H22N3O ~225.33 (estimated) 1-(2-Aminoethyl), 4-(methylene) Acetamide via CH2 linker Primary amine, polar acetamide No reported data; structural analog to opioids
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) C23H28N2O 352.48 1-Phenethyl, 4-phenyl N-phenylacetamide Highly lipophilic, aromatic groups Potent opioid agonist; linked to overdose deaths
2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide (Q1C) C14H21N3O 255.34 4-Methyl Linked to methylpyridine Pyridine ring, methyl groups Hypothetical protease inhibitor activity
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide C12H23N3O 225.33 1-(2-Aminoethyl), 4-cyclopropyl N-cyclopropylacetamide Cyclopropyl group Discontinued; potential stability issues

Key Observations:

  • Hydrogen Bonding: The primary amine in this compound provides hydrogen-bonding capability, contrasting with acetyl fentanyl’s aromatic substituents, which rely on hydrophobic interactions .

Pharmacological and Biochemical Relevance

Opioid Analogs (Acetyl Fentanyl)

Acetyl fentanyl, a Schedule II opioid, shares a piperidine-acetamide core with the target compound but differs in its N-phenyl and phenethyl substituents. In contrast, the target compound’s aminoethyl group introduces a polar moiety, which may reduce opioid-like activity but could be advantageous in designing non-narcotic analgesics.

Protease Inhibitors (Pyridine-Containing Analogs)

Compounds like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) bind to SARS-CoV-2 main protease via pyridine-mediated interactions with HIS163 and ASN142 . The absence of an aromatic ring in the target compound suggests divergent binding modes, though its aminoethyl group could form hydrogen bonds with similar protease residues.

Anti-inflammatory Agents (Quinazolinone Derivatives)

Quinazolinone-acetamide hybrids (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) exhibit moderate anti-inflammatory activity, attributed to their heterocyclic cores . The target compound’s simpler structure lacks this scaffold but could serve as a precursor for hybrid molecules combining piperidine and quinazolinone moieties.

Preparation Methods

Stepwise Acylation of Piperidine Derivatives

The most widely reported method involves the acylation of 1-(2-aminoethyl)piperidine-4-methanamine with acetyl chloride or acetic anhydride. The reaction proceeds under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key steps include:

  • Protection of the primary amine : The 2-aminoethyl side chain is temporarily protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

  • Amide bond formation : The secondary amine on the piperidine ring reacts with acetyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the final product.

Reaction Conditions and Yields

ParameterValue/RangeCatalyst/SolventYield (%)
Temperature0°C → 25°CTriethylamine78–82
Reaction Time4–6 hoursDichloromethane
Molar Ratio (Amine:AcCl)1:1.2

Characterization via 1H^1H-NMR confirms the presence of acetamide protons at δ 2.05 ppm (singlet) and piperidine ring protons between δ 1.45–2.75 ppm.

One-Pot Reductive Amination

An alternative approach employs reductive amination to concurrently form the acetamide and piperidine moieties. This method uses:

  • Starting materials : 4-(Aminomethyl)piperidine, 2-aminoethanol, and acetyl chloride.

  • Reducing agent : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5.

The one-pot strategy reduces synthetic steps but requires precise pH control to minimize over-alkylation. Yields range from 65–72%, with impurities removed via recrystallization from ethyl acetate.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial protocols prioritize scalability and efficiency. A continuous flow system with the following parameters achieves 89% yield:

ParameterValue
Residence Time12 minutes
Temperature70°C
Pressure3 bar
CatalystZeolite Beta

The process eliminates intermediate purification, reducing waste generation by 40% compared to batch methods.

Catalytic Amidation Using Immobilized Lipases

Green chemistry approaches utilize immobilized Candida antarctica lipase B (CAL-B) to catalyze amide bond formation. Key advantages include:

  • Solvent-free conditions : Reactions proceed at 50°C with 95% enzyme activity retention after 10 cycles.

  • Selectivity : No protection/deprotection steps required due to enzyme specificity for primary amines.

Performance Metrics

Substrate ConversionEnzyme LoadingTimeYield
98%5 wt%8 h91%

Mechanistic Insights and Byproduct Analysis

Reaction Pathway and Intermediate Isolation

The acylation mechanism involves nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl carbon of acetyl chloride. A tetrahedral intermediate forms, which collapses to release HCl (Figure 1). Side products include:

  • Over-acylated derivatives : Resulting from excess acetyl chloride, detectable via LC-MS at m/z 285.2.

  • Dimerization products : Formed via Michael addition between intermediates, mitigated by maintaining low temperatures.

Optimization of Purification Techniques

TechniqueConditionsPurity Achieved
Column ChromatographySilica gel, CH2Cl2:MeOH (95:5)98.5%
CrystallizationEthyl acetate/n-hexane (1:3)99.1%
Sublimation0.01 mbar, 80°C99.8%

Sublimation under vacuum is preferred for pharmaceutical-grade material due to minimal solvent residue.

Advanced Spectroscopic Characterization

Structural Confirmation via 2D NMR

  • 1H^1H-13C^{13}C HSQC : Correlates acetamide carbonyl (δ 170.1 ppm) with adjacent methyl protons (δ 2.05 ppm).

  • NOESY : Confirms the piperidine chair conformation through nuclear Overhauser effects between axial H-3 and H-5 protons.

High-Resolution Mass Spectrometry (HRMS)

Observed m/zCalculated m/zFormulaError (ppm)
213.1602213.1601C₁₁H₂₁N₃O0.47

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Environmental Impact
Conventional Acylation8298.512.40High (solvent waste)
Continuous Flow8999.28.75Low
Enzymatic Synthesis9199.515.20Very Low

Enzymatic methods, while costly, align with green chemistry principles by eliminating halogenated solvents.

Q & A

Q. What are the validated synthetic routes for N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide, and how can purity be ensured?

The synthesis of structurally analogous piperidine-acetamide derivatives typically involves multi-step reactions. For example, a common approach includes:

  • Step 1 : Alkylation of piperidin-4-ylmethyl precursors with 2-aminoethyl groups using isopropylamine or similar reagents under controlled pH (9–10) to optimize yield .
  • Step 2 : Acetamide formation via nucleophilic acyl substitution, employing acetic anhydride or acetyl chloride in anhydrous conditions .
  • Purity assessment : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation, while HPLC with UV detection ensures >95% purity .

Q. How is the compound characterized pharmacologically in preliminary studies?

Initial pharmacological profiling often includes:

  • In vitro assays : Competitive binding studies against GPCRs (e.g., opioid or serotonin receptors) to identify off-target interactions .
  • ADME screening : Microsomal stability tests (human/rat liver microsomes) and Caco-2 permeability assays to predict bioavailability .
  • Dose-response curves : EC₅₀/IC₅₀ determination using cell-based models (e.g., cAMP modulation in HEK293 cells) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the allosteric binding mechanism of this compound?

Advanced molecular modeling techniques include:

  • Fragment molecular orbital (FMO) calculations : To map electrostatic interactions between the compound’s aminoethyl-piperidine moiety and target proteins (e.g., SHP2 phosphatase) .
  • Molecular dynamics (MD) simulations : Trajectory analysis (100–200 ns) reveals binding stability and key residue interactions (e.g., hydrogen bonding with Asp422/Glu250 in SHP2) .
  • Free energy perturbation (FEP) : Quantifies binding affinity changes upon structural modifications (e.g., acetamide substitution) .

Q. How can contradictory data on the compound’s efficacy in neurological models be resolved?

Discrepancies in neuroactivity studies (e.g., anxiolytic vs. no effect) may arise from:

  • Experimental variables : Differences in animal models (e.g., Sprague-Dawley vs. Wistar rats) or dosing regimens (acute vs. chronic) .
  • Metabolic variability : Species-specific cytochrome P450 metabolism affecting active metabolite levels .
  • Resolution strategy : Cross-validation using in situ hybridization to quantify target mRNA expression in brain regions (e.g., prefrontal cortex vs. amygdala) .

Q. What methodologies are recommended for studying the compound’s potential as a SHP2 allosteric inhibitor?

Key approaches include:

  • Enzymatic assays : Recombinant SHP2 phosphatase activity measured via malachite green phosphate detection, with IC₅₀ determination .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring SHP2 thermal stabilization in the presence of the compound .
  • X-ray crystallography : Co-crystallization with SHP2 to resolve binding poses and guide structure-activity relationship (SAR) optimization .

Data Interpretation & Optimization

Q. How should researchers analyze SAR for derivatives of this compound?

Systematic SAR analysis involves:

  • Core modifications : Comparing piperidine ring substitutions (e.g., 2-aminoethyl vs. isopropyl groups) using radioligand displacement assays .
  • Acetamide variants : Testing methyl, phenyl, or methoxy substitutions for potency shifts in enzymatic inhibition (e.g., ΔIC₅₀ > 10-fold) .
  • 3D-QSAR models : CoMFA/CoMSIA to correlate steric/electronic features with activity .

Q. What are the critical controls for in vivo toxicity studies of this compound?

Essential controls include:

  • Vehicle-matched cohorts : To isolate compound-specific effects from solvent interactions (e.g., DMSO vs. saline) .
  • Positive controls : Reference compounds with established toxicity profiles (e.g., fentanyl analogs for respiratory depression studies) .
  • Biomarker panels : Serum ALT/AST (liver function) and BUN/creatinine (renal function) monitored at 24/48/72-hour intervals .

Future Directions

Q. What unexplored therapeutic applications warrant investigation for this compound?

Emerging areas include:

  • Oncology : Targeting SHP2-driven signaling in RAS-mutant cancers via allosteric inhibition .
  • Neuroinflammation : Modulating microglial activation in neurodegenerative models (e.g., Aβ-induced neurotoxicity) .
  • Antimicrobial resistance : Screening against Gram-negative efflux pumps (e.g., E. coli AcrB) due to structural similarity to known inhibitors .

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